5-methoxy-2,2-dimethylpentanoicacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-methoxy-2,2-dimethylpentanoic acid is a chemical compound that belongs to the family of tryptamines. It is known for its psychoactive properties and has been reported to possess psychedelic effects
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methoxy-2,2-dimethylpentanoic acid typically involves the introduction of a methoxy group and the formation of a dimethylpentanoic acid backbone. The synthetic route may include steps such as:
Methoxylation: Introduction of a methoxy group (-OCH3) to the precursor molecule.
Alkylation: Formation of the dimethylpentanoic acid structure through alkylation reactions.
Industrial Production Methods
Industrial production methods for 5-methoxy-2,2-dimethylpentanoic acid are not well-documented due to its limited commercial use. standard organic synthesis techniques involving controlled reaction conditions and purification steps are likely employed.
Chemical Reactions Analysis
Types of Reactions
5-methoxy-2,2-dimethylpentanoic acid can undergo various chemical reactions, including:
Oxidation: Conversion of the methoxy group to a hydroxyl group or further oxidation to form a carbonyl group.
Reduction: Reduction of the carboxylic acid group to an alcohol.
Substitution: Replacement of the methoxy group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or other nucleophiles.
Major Products
Oxidation: Formation of 5-hydroxy-2,2-dimethylpentanoic acid or 5-oxo-2,2-dimethylpentanoic acid.
Reduction: Formation of 5-methoxy-2,2-dimethylpentanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-methoxy-2,2-dimethylpentanoic acid has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of other complex organic molecules.
Biology: Studied for its potential effects on biological systems, particularly its psychoactive properties.
Medicine: Investigated for potential therapeutic applications, although its use is limited due to its psychoactive nature.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-methoxy-2,2-dimethylpentanoic acid involves its interaction with serotonin receptors in the brain. It is believed to act as an agonist at the 5-HT2A receptor, leading to altered neurotransmission and the psychedelic effects observed . The compound may also interact with other molecular targets and pathways, contributing to its overall effects.
Comparison with Similar Compounds
Similar Compounds
5-methoxy-N,N-diisopropyltryptamine (5-MeO-DiPT): Another psychoactive tryptamine with similar effects but different chemical structure.
5-methoxy-N,N-dimethyltryptamine (5-MeO-DMT): Known for its potent psychedelic effects and rapid onset of action.
2,2-dimethylpentanoic acid: Lacks the methoxy group and does not possess psychoactive properties.
Uniqueness
5-methoxy-2,2-dimethylpentanoic acid is unique due to its specific chemical structure, which combines a methoxy group with a dimethylpentanoic acid backbone
Properties
IUPAC Name |
5-methoxy-2,2-dimethylpentanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O3/c1-8(2,7(9)10)5-4-6-11-3/h4-6H2,1-3H3,(H,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSDVHUCHHFSKRE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCCOC)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.